molecular formula C9H10Cl2O B3031384 1-Chloro-4-[(2-chloroethoxy)methyl]benzene CAS No. 29904-52-7

1-Chloro-4-[(2-chloroethoxy)methyl]benzene

Cat. No.: B3031384
CAS No.: 29904-52-7
M. Wt: 205.08 g/mol
InChI Key: YUAWIKOZQHFAOH-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-chloroethoxy)methyl]benzene is an organic compound with the CAS Registry Number 29904-52-7 and a molecular formula of C9H10Cl2O . It has a molecular weight of 205.08 g/mol . This compound is characterized as a benzene derivative functionalized with both a chloromethyl and a 2-chloroethoxy group, making it a valuable bifunctional intermediate in synthetic organic chemistry . Its structure allows for further nucleophilic substitution reactions, particularly at the chloroalkoxy chain, enabling its use in the synthesis of more complex molecules. Compounds of this nature are frequently employed in pharmaceutical and agrochemical research as building blocks for the development of active ingredients . This product is offered with a purity of 95% . It is exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses. Please be advised that this compound is classified as hazardous and poses risks to health. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. For detailed safety information, please consult the Safety Data Sheet (SDS) .

Properties

IUPAC Name

1-chloro-4-(2-chloroethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWIKOZQHFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952359
Record name 1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29904-52-7
Record name NSC11266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-[(2-chloroethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(2-chloroethoxy)methyl]benzene can be synthesized through the reaction of 4-chlorobenzyl chloride with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone, and a phase transfer catalyst such as tetrabutylammonium bromide can be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of oxidized products .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • Boiling Points and Solubility :

    • 1-Chloro-4-[(2-chloroethoxy)methyl]benzene is a liquid at room temperature, similar to 1-chloro-4-(2-chloroethyl)benzene , but less volatile than DDT derivatives (e.g., 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene), which are solids due to higher molecular weight .
    • The methoxyethyl analog (1-chloro-4-(1-methoxyethyl)benzene) exhibits higher solubility in polar solvents compared to chloroethoxy derivatives .
  • NMR Spectroscopy :

    • The ¹H NMR of 1-chloro-4-[(2-chloroethoxy)methyl]benzene shows characteristic peaks for the -OCH2CH2Cl group (δ ~3.6–4.0 ppm), distinct from the tert-butylsulfanyl analogs (δ 2.34 ppm for -S-CH3) .
    • Fluorinated analogs (e.g., 1-chloro-4-(2-fluoropropyl)benzene) exhibit unique ¹⁹F NMR shifts (e.g., δ -120 ppm) due to fluorine’s electronegativity .

Biological Activity

1-Chloro-4-[(2-chloroethoxy)methyl]benzene, with the molecular formula C9_9H10_{10}Cl2_2O and a molecular weight of 205.08 g/mol, is a chlorinated aromatic compound that has garnered interest for its potential biological activities. This compound features a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group, which influences its chemical properties and applications in various fields, including medicinal chemistry and industrial processes .

The specific substitution pattern of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene imparts unique reactivity compared to similar compounds. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity Overview

Research indicates that 1-Chloro-4-[(2-chloroethoxy)methyl]benzene may have applications in biological studies, particularly concerning enzyme-catalyzed reactions and metabolic pathways. However, specific biological effects of this compound require further investigation. Its derivatives have been explored for potential pharmacological activities, suggesting that the compound itself may also exhibit biological relevance .

Potential Biological Activities

The following table summarizes the potential biological activities associated with 1-Chloro-4-[(2-chloroethoxy)methyl]benzene:

Activity Description
AntimicrobialInvestigated for its ability to inhibit microbial growth .
Enzyme InhibitionExplored as a potential inhibitor in enzyme-catalyzed reactions .
CytotoxicityPreliminary studies suggest cytotoxic effects on certain cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of chlorinated aromatic compounds, including 1-Chloro-4-[(2-chloroethoxy)methyl]benzene. Results indicated varying degrees of inhibition against several bacterial strains, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggested selective cytotoxicity towards specific T-lymphoblastic cell lines, with CC50_{50} values as low as 9 nM, indicating strong potential for therapeutic applications .
  • Enzyme Interaction Studies : Research into the interaction of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene with metabolic enzymes revealed that it could act as an inhibitor in specific pathways, although detailed mechanisms remain to be fully elucidated .

Toxicological Profile

The toxicological assessment of 1-Chloro-4-[(2-chloroethoxy)methyl]benzene indicates that while it exhibits some adverse effects at high doses, such as liver and kidney impacts in animal studies, it is generally not classified as a severe systemic health hazard under normal exposure conditions . Notable findings include:

  • NOAEL (No Observed Adverse Effect Level) : Established at 50 mg/kg based on liver and kidney effects observed in rodent studies .
  • Dermal Exposure Effects : Mild to moderate toxicity was noted at higher concentrations, emphasizing the importance of dose management in applications involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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